Reactievoorwaarden

1.1 Reagents: Calcium chloride Solvents: Dichloromethane ; 10 min, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

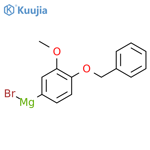

2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ; 30 min, 25 °C

2.2 Solvents: Tetrahydrofuran ; 30 min, 25 °C; 25 °C → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ; 1 h, 25 °C; 10 h, 25 °C

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 0 °C; 5 min, 25 °C

5.2 Solvents: Dichloromethane ; 1.5 h, 25 °C

5.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

6.2 0 °C → 25 °C; 1 h, 25 °C

6.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

7.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Referentie

Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B

Kim, Hyoungsu; et al,

Organic Letters,

2009,

11(1),

89-92